

trithiocarbonate chemical structure and properties

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Compound of Interest

Compound Name: Trithiocarbonate

Cat. No.: B1256668

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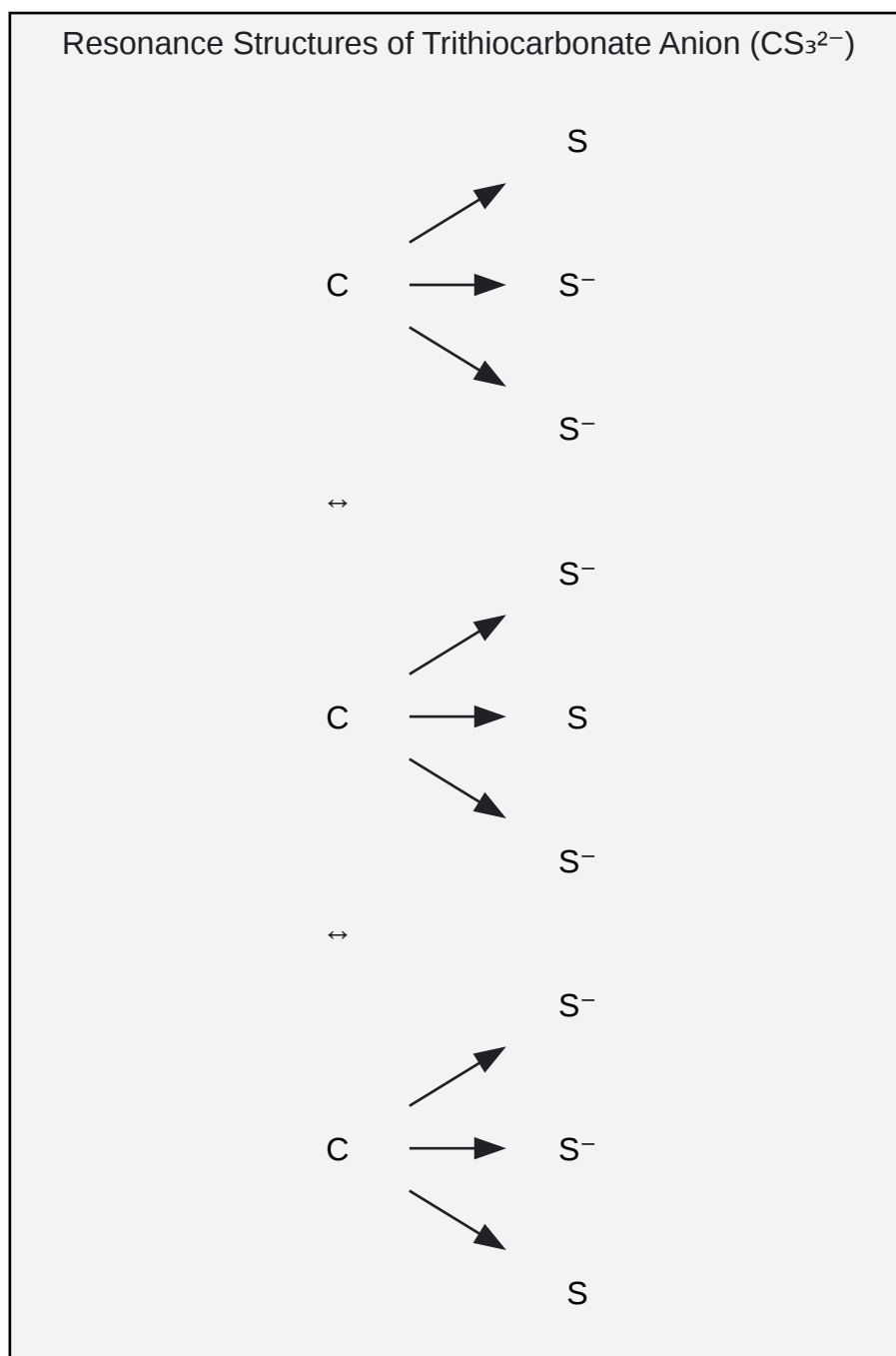
An In-depth Technical Guide to **Trithiocarbonates**: Chemical Structure, Properties, and Applications

Introduction

Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom bonded to three sulfur atoms, with the general formula $RSC(=S)SR'$. The **trithiocarbonate** group is a key functional moiety in various fields, most notably in polymer chemistry as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and common experimental protocols related to **trithiocarbonates**, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Bonding

The core of a **trithiocarbonate** is the CS_3^{2-} anion, which consists of a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. This arrangement results in a trigonal planar geometry around the central carbon. The **trithiocarbonate** anion exhibits resonance, which delocalizes the negative charge across the three sulfur atoms, contributing to its stability and reactivity. Organic **trithiocarbonates**, or **trithiocarbonate** esters, are formed when the two singly bonded sulfur atoms are attached to organic groups (R and R').[2]



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Caption: Resonance structures of the **trithiocarbonate** anion.

Physical and Spectroscopic Properties

The physical properties of **trithiocarbonates** can vary significantly depending on the nature of the R and R' substituents. Simple inorganic salts like sodium **trithiocarbonate** are typically colored crystalline solids, whereas organic **trithiocarbonates** can be yellow liquids or solids.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physical Properties of Selected Trithiocarbonates

Compound	Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Solubility
Sodium Trithiocarbonate	CNa ₂ S ₃	154.19 [3]	Yellow needles [3]	80 [3]	Decomposes	Soluble in water; 5.55 g/100g in ethanol [3]
Dimethyl Trithiocarbonate	C ₃ H ₆ S ₃	138.26 [4]	Yellow liquid [4]	-3 [4]	101-102 (at 16 hPa) [4]	Insoluble in water
Ethylene Trithiocarbonate	C ₃ H ₄ S ₃	136.25 [5]	Yellow solid [5]	37 [5]	95-105 (at 0.01 torr) [5]	Insoluble in water

Spectroscopic techniques are essential for the characterization of **trithiocarbonates**. The thiocarbonyl (C=S) group gives rise to characteristic absorption bands in UV-Vis and IR spectroscopy. NMR spectroscopy is used to elucidate the full structure.

Table 2: Spectroscopic Data for Trithiocarbonate Characterization

Technique	Characteristic Signal	Notes
UV-Vis Spectroscopy	π - π^* transition: ~300-310 nm π^* transition: Weaker, around 450-500 nm[6][7][8]	The exact wavelength and intensity are sensitive to the substituents and solvent polarity.[7] This absorbance is often used to quantify RAFT polymer end-groups.[6][7]
IR Spectroscopy	C=S stretch: Strong absorption around 1050-1250 cm^{-1}	The C=S stretching frequency can be influenced by the surrounding structure. For esters, a sharp band is typically observed in the range of 1730–1750 cm^{-1} for the C=O group.[2]
^{13}C NMR Spectroscopy	C=S carbon: Highly deshielded signal, typically in the range of $\delta = 215$ -230 ppm[9]	This downfield shift is a key diagnostic feature for the thiocarbonyl carbon in trithiocarbonates.[9]
^1H NMR Spectroscopy	Signals correspond to the protons on the R and R' groups. Chemical shifts are influenced by proximity to the sulfur atoms.[10][11]	Provides information on the structure of the organic substituents attached to the trithiocarbonate core.[11]

Chemical Properties and Reactivity

Stability

Trithiocarbonates exhibit moderate stability. They are generally stable under neutral and acidic conditions but are sensitive to bases, which can lead to hydrolysis.[10][12] The stability is also temperature-dependent, with degradation observed at elevated temperatures.[13] The hydrolytic degradation of some RAFT agents has been observed even under recommended storage conditions, affecting polymerization outcomes.[14][15] The structure of the R groups can influence stability; for instance, hydrophobic groups can form micelles in water, protecting the **trithiocarbonate** core from hydrolysis.[10][12]

Reactivity

- **Nucleophilic Substitution:** The **trithiocarbonate** anion is an excellent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) to form **trithiocarbonate** esters. This is a primary route for their synthesis.[\[16\]](#)
- **RAFT Polymerization:** **Trithiocarbonates** are widely used as chain transfer agents (CTAs) in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow dispersities.[\[1\]](#) The choice of the R and Z (SR') groups is crucial for controlling the polymerization of different monomer families.[\[1\]](#)
- **Complexation with Metals:** As soft ligands, **trithiocarbonates** can bind to soft transition metal ions, a property utilized in applications like heavy metal precipitation.[\[16\]](#)[\[17\]](#)
- **Redox Chemistry:** The **trithiocarbonate** functional group can participate in redox reactions. For instance, they can act as photoredox catalysts under visible light irradiation in the presence of a tertiary amine to consume dissolved oxygen, enabling oxygen-tolerant polymerization reactions.[\[18\]](#)
- **End-Group Removal:** After polymerization, the **trithiocarbonate** end-group, which is often colored, can be removed if desired. Common methods include aminolysis (reaction with amines to form thiols), thermal elimination, or radical-induced reduction.[\[19\]](#)

Experimental Protocols

General Synthesis of an Unsymmetrical Trithiocarbonate

This protocol describes a common one-pot synthesis method.[\[17\]](#)[\[20\]](#)[\[21\]](#)

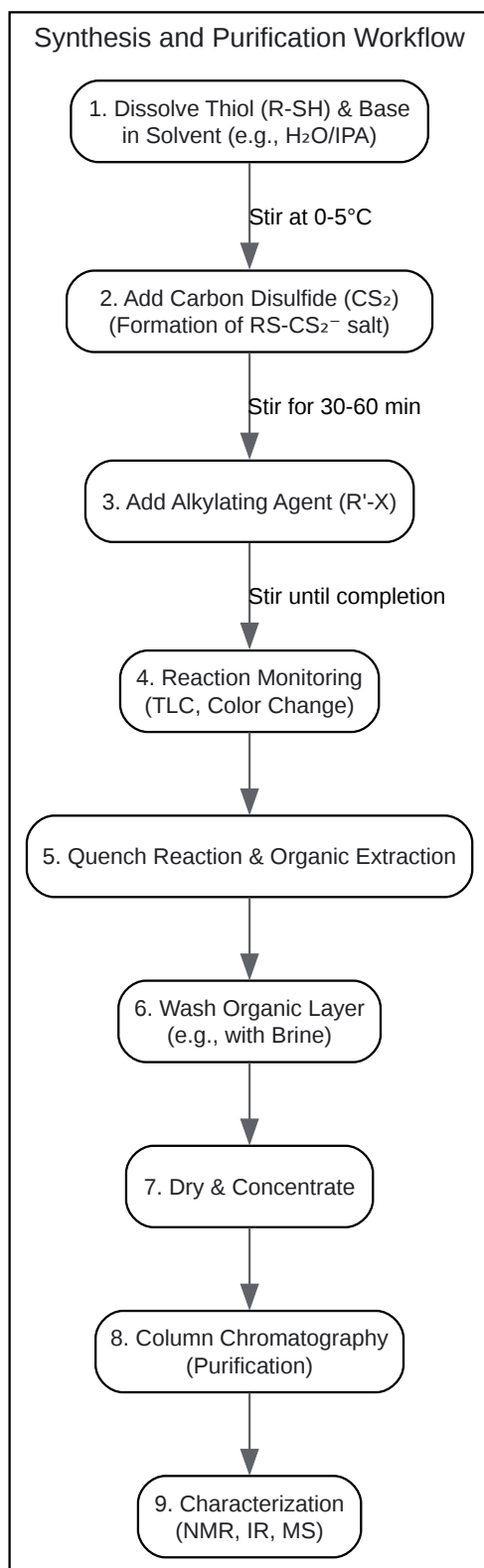
Materials:

- Thiol (R-SH)
- Carbon disulfide (CS₂)
- Base (e.g., sodium hydroxide, triethylamine)
- Alkylating agent (R'-X, where X is a halide)

- Solvent (e.g., water, isopropanol/water mixture)

Procedure:

- **Thiolate Formation:** Dissolve the thiol (1.0 eq) in the chosen solvent system. Add the base (1.0-1.1 eq) portion-wise while stirring, often under an inert atmosphere (e.g., nitrogen) and cooling in an ice bath.
- **Trithiocarbonate Salt Formation:** To the resulting thiolate solution, add carbon disulfide (1.0-1.2 eq) dropwise. The reaction mixture typically turns a deep red or yellow color, indicating the formation of the **trithiocarbonate** salt.^[20] Allow the mixture to stir for 30-60 minutes.
- **Alkylation:** Add the alkylating agent (1.0 eq) to the reaction mixture. The reaction is monitored by a color change and can be followed by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO_4), and removing the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.



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